(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
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Overview
Description
(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of both sulfonyl and diazenyl groups in the molecule suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-chlorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves the following steps:
Formation of the diazenyl group: This can be achieved by diazotization of aniline derivatives followed by coupling with phenyl compounds.
Introduction of the sulfonyl group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.
Acetamide formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazenyl group, converting it to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: May serve as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (E)-2-((4-chlorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and diazenyl groups can interact with active sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)acetamide: can be compared with other sulfonyl and diazenyl compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties not found in other compounds.
Properties
CAS No. |
895468-30-1 |
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Molecular Formula |
C20H16ClN3O3S |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C20H16ClN3O3S/c21-15-6-12-19(13-7-15)28(26,27)14-20(25)22-16-8-10-18(11-9-16)24-23-17-4-2-1-3-5-17/h1-13H,14H2,(H,22,25) |
InChI Key |
REURKHODVFFWOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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